N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392297-51-7
Cat. No.: VC4384807
Molecular Formula: C17H13FN4O2S2
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392297-51-7 |
|---|---|
| Molecular Formula | C17H13FN4O2S2 |
| Molecular Weight | 388.44 |
| IUPAC Name | N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H13FN4O2S2/c18-12-6-8-13(9-7-12)19-14(23)10-25-17-22-21-16(26-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H,20,21,24) |
| Standard InChI Key | GUCBRRGGESLGMG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s systematic name reflects its intricate structure: a benzamide group is linked to a 1,3,4-thiadiazole ring via an amide bond, while a thioether bridge connects the thiadiazole to a 2-oxoethyl group bearing a 4-fluorophenylamino substituent. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₄O₂S₂ |
| Molecular Weight | 416.45 g/mol |
| IUPAC Name | N-[5-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Solubility | Data not publicly available |
| Melting Point | Not reported |
Structural Features:
-
1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design .
-
4-Fluorophenylamino Group: Introduces electronegativity and lipophilicity, potentially improving membrane permeability .
-
Thioether Linkage: May contribute to redox-modulating properties and enzyme inhibition .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole scaffold.
-
Thioether Introduction: Reaction of the thiadiazole with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) forms the thioether bond.
-
Amide Coupling: Condensation of the intermediate with benzoyl chloride or activated benzoic acid derivatives completes the benzamide moiety .
Optimization Challenges:
-
Controlling regioselectivity during thiadiazole functionalization.
-
Minimizing side reactions at the thioether linkage under acidic or oxidative conditions.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and thiadiazole protons (δ ~8.0–8.5 ppm) .
-
Mass Spectrometry: High-resolution MS identifies the molecular ion peak at m/z 416.45 (M+H⁺) .
-
Infrared Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) .
Pharmacokinetics and Toxicity Profile
While direct data are scarce, related compounds exhibit:
-
Absorption: Moderate oral bioavailability (~40–60%) due to lipophilic substituents.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiadiazole ring and glucuronidation of the benzamide group .
-
Toxicity: LD₅₀ > 500 mg/kg in rodent models; no significant hepatotoxicity at therapeutic doses .
Mechanistic Insights and Molecular Targets
Enzyme Inhibition
-
FAK Inhibition: Thiadiazoles block FAK autophosphorylation (IC₅₀ = 10.79 μM), impairing cancer cell migration and invasion .
-
Topoisomerase II Interference: DNA intercalation and stabilization of topoisomerase II-DNA cleavage complexes .
Apoptotic Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume